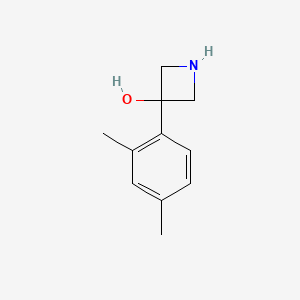
1H-Pyrrole-2-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-2-yl)acetaldehyde is an organic compound featuring a pyrrole ring attached to an acetaldehyde group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of pyrrole with acetaldehyde under acidic conditions. Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride .
Industrial Production Methods: Industrial production methods for 2-(1H-pyrrol-2-yl)acetaldehyde are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Pyrrol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Pyrrole-2-ethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1H-Pyrrol-2-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its reactive aldehyde group and the electron-rich pyrrole ring. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Pyrrole-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
2-Acetylpyrrole: Contains an acetyl group instead of an acetaldehyde group.
Uniqueness: 2-(1H-Pyrrol-2-yl)acetaldehyde is unique due to the presence of both a reactive aldehyde group and a pyrrole ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO/c8-5-3-6-2-1-4-7-6/h1-2,4-5,7H,3H2 |
Clé InChI |
QLBQKOZGEQIYDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



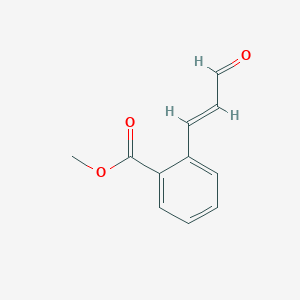
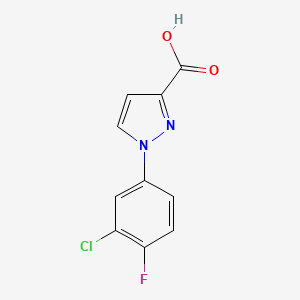

![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)

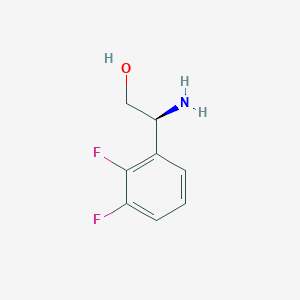
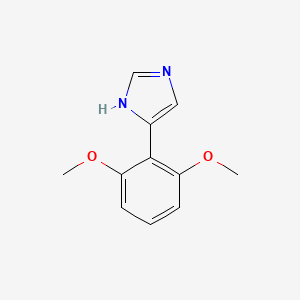

![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
